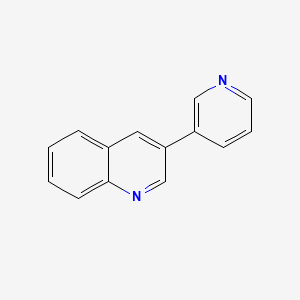![molecular formula C28H26N4O2 B14336978 N~1~,N~3~-Bis[2-(1H-indol-3-yl)ethyl]benzene-1,3-dicarboxamide CAS No. 96234-83-2](/img/structure/B14336978.png)
N~1~,N~3~-Bis[2-(1H-indol-3-yl)ethyl]benzene-1,3-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~3~-Bis[2-(1H-indol-3-yl)ethyl]benzene-1,3-dicarboxamide is a complex organic compound that features two indole moieties attached to a benzene-1,3-dicarboxamide core. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis[2-(1H-indol-3-yl)ethyl]benzene-1,3-dicarboxamide typically involves the reaction of benzene-1,3-dicarboxylic acid with 2-(1H-indol-3-yl)ethylamine under dehydrating conditions. Common reagents used in this synthesis include N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
This may include the use of continuous flow reactors and automated synthesis systems to increase yield and efficiency .
化学反应分析
Types of Reactions
N~1~,N~3~-Bis[2-(1H-indol-3-yl)ethyl]benzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The indole moieties can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole rings due to the presence of electron-rich nitrogen atoms
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl~2~, Br2) and nitrating agents (HNO~3~/H~2~SO~4~)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .
科学研究应用
N~1~,N~3~-Bis[2-(1H-indol-3-yl)ethyl]benzene-1,3-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
作用机制
The mechanism of action of N1,N~3~-Bis[2-(1H-indol-3-yl)ethyl]benzene-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The indole moieties can bind to various receptors and enzymes, modulating their activity. This can lead to effects such as inhibition of cell proliferation, induction of apoptosis, and antimicrobial activity .
相似化合物的比较
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: Similar structure with different substituents.
Indole-3-acetic acid: A simpler indole derivative with significant biological activity.
Tryptamine: An indole derivative with a simpler structure and different biological activities.
Uniqueness
N~1~,N~3~-Bis[2-(1H-indol-3-yl)ethyl]benzene-1,3-dicarboxamide is unique due to its dual indole moieties and benzene-1,3-dicarboxamide core, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
属性
CAS 编号 |
96234-83-2 |
|---|---|
分子式 |
C28H26N4O2 |
分子量 |
450.5 g/mol |
IUPAC 名称 |
1-N,3-N-bis[2-(1H-indol-3-yl)ethyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C28H26N4O2/c33-27(29-14-12-21-17-31-25-10-3-1-8-23(21)25)19-6-5-7-20(16-19)28(34)30-15-13-22-18-32-26-11-4-2-9-24(22)26/h1-11,16-18,31-32H,12-15H2,(H,29,33)(H,30,34) |
InChI 键 |
WRHKNTSXXCKNLK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC(=CC=C3)C(=O)NCCC4=CNC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


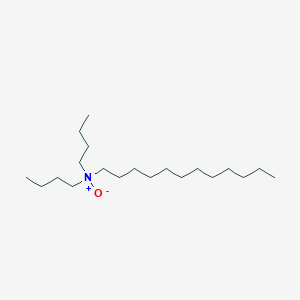
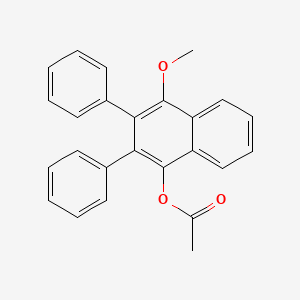
![1,1,7-Trimethyl-6-methylidenedecahydro-1H-cyclopropa[e]azulene](/img/structure/B14336906.png)
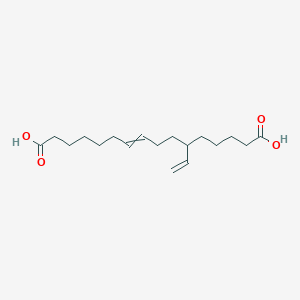
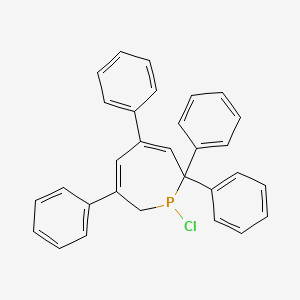
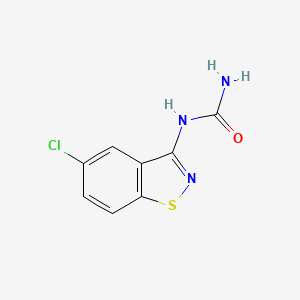
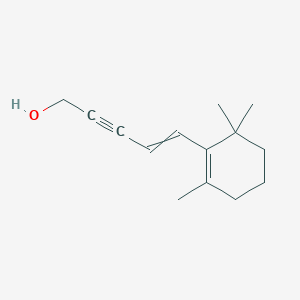
![1-[Chloro(4-methylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14336919.png)
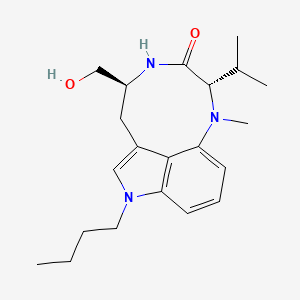
![Bis[4-(nonyloxy)phenyl]ethane-1,2-dione](/img/structure/B14336936.png)
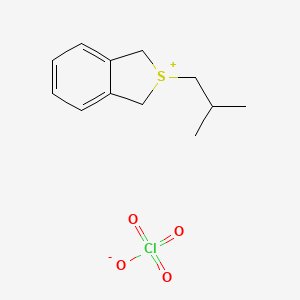
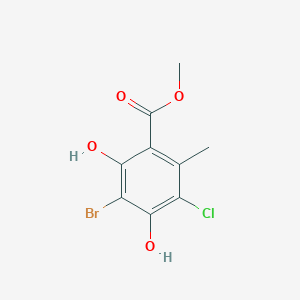
![2-[(3-Chloroprop-1-en-2-yl)oxy]-2-methyl-1,3-dioxolane](/img/structure/B14336955.png)
